N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
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Overview
Description
N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide typically involves the following steps:
Formation of the Tetrahydrodibenzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the reaction of the tetrahydrodibenzofuran core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group or the tetrahydrodibenzofuran moiety.
Substitution: N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interfering with cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)-N-phenylacetamide: Similar structure but lacks the tetrahydrodibenzofuran moiety.
N-(benzenesulfonyl)-N-(2-furyl)acetamide: Contains a furan ring instead of the tetrahydrodibenzofuran moiety.
Uniqueness
The presence of the tetrahydrodibenzofuran moiety in N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide may confer unique properties such as increased stability, specific binding interactions, or enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-14(22)21(26(23,24)16-7-3-2-4-8-16)15-11-12-20-18(13-15)17-9-5-6-10-19(17)25-20/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJIFURDMSUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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